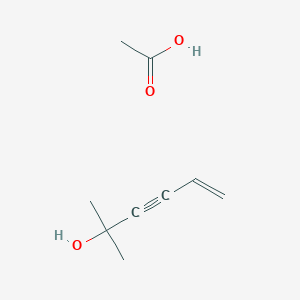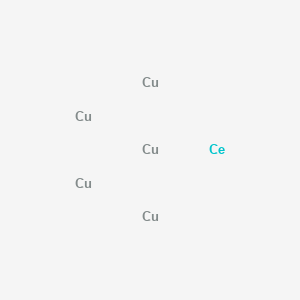
Cerium;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium and copper compounds, particularly in the form of bimetallic cerium/copper oxides, have garnered significant attention due to their unique properties and wide range of applications. Cerium is a rare earth element, while copper is a transition metal. When combined, they form compounds that exhibit remarkable catalytic, redox, and structural properties, making them valuable in various scientific and industrial fields .
準備方法
The preparation of cerium/copper compounds can be achieved through several synthetic routes. One common method involves the hydrothermal synthesis of bimetallic cerium/copper metal-organic frameworks (MOFs) at room temperature. These MOFs are then subjected to in-situ pyrolysis under a nitrogen atmosphere to obtain cerium/copper oxides . The optimal pyrolysis temperature is around 600°C, which results in catalysts with excellent low-temperature activity . Industrial production methods often involve similar processes but on a larger scale, ensuring the consistent quality and performance of the compounds.
化学反応の分析
Cerium/copper compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For instance, in the selective catalytic reduction (SCR) of nitrogen oxides using ammonia as the reductant, cerium/copper oxides exhibit high catalytic activity . The reactions typically follow the Langmuir-Hinshelwood or Eley-Rideal mechanisms, leading to the formation of nitrogen and water as major products . Common reagents used in these reactions include ammonia and nitrogen oxides, with reaction conditions optimized for maximum efficiency.
科学的研究の応用
Cerium/copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of volatile organic compounds and the reduction of nitrogen oxides . In biology and medicine, cerium oxide nanoparticles exhibit antioxidant properties, making them potential candidates for therapeutic interventions in oxidative stress-related diseases . Additionally, these compounds have antimicrobial properties, which are being explored for use in combating bacterial infections . In industry, cerium/copper compounds are employed in the production of heat-resistant alloys, ceramic coatings, and emission control systems for gasoline engines .
作用機序
The mechanism of action of cerium/copper compounds is primarily based on their redox properties. Cerium can switch between the Ce(III) and Ce(IV) oxidation states, while copper can switch between Cu(I) and Cu(II) states . This reversible redox behavior allows these compounds to act as effective catalysts and antioxidants. In biological systems, cerium oxide nanoparticles generate reactive oxygen species (ROS) that can target and neutralize harmful pathogens . The molecular targets and pathways involved include cellular respiration, oxygen uptake, and glucose metabolism .
類似化合物との比較
Cerium/copper compounds can be compared with other bimetallic systems, such as cerium/manganese or cerium/iron compounds. While all these compounds exhibit catalytic properties, cerium/copper compounds are unique due to their high oxygen storage and release capacity, which enhances their catalytic efficiency . Similar compounds include cerium/manganese oxides, cerium/iron oxides, and cerium/zinc oxides . Each of these systems has its own set of properties and applications, but cerium/copper compounds stand out for their versatility and effectiveness in various catalytic and biomedical applications.
特性
CAS番号 |
12157-56-1 |
|---|---|
分子式 |
CeCu5 |
分子量 |
457.85 g/mol |
IUPAC名 |
cerium;copper |
InChI |
InChI=1S/Ce.5Cu |
InChIキー |
DTQBBEHAHMZTTE-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


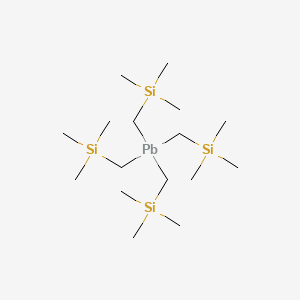


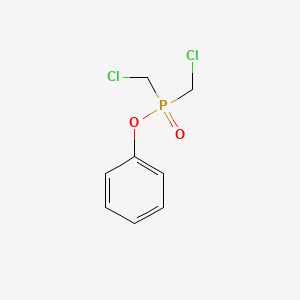

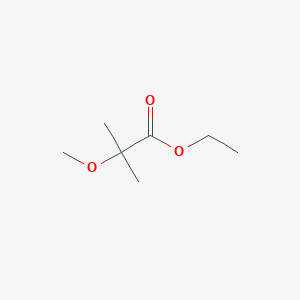
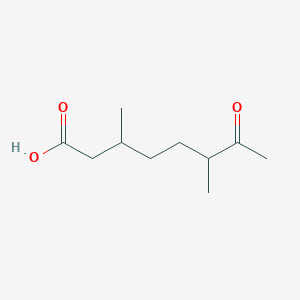

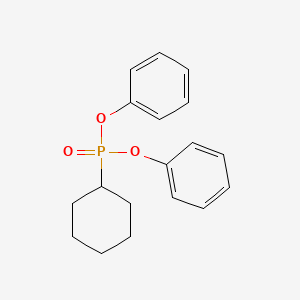
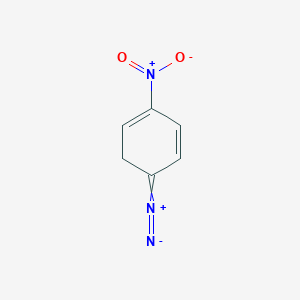
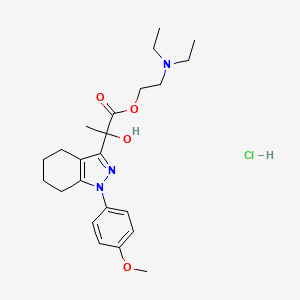
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

